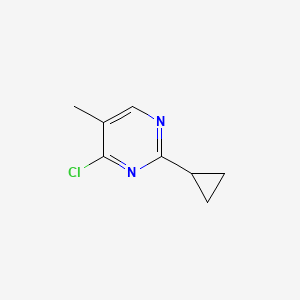
4-Chloro-2-cyclopropyl-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropyl-5-methylpyrimidine is a chemical compound with the molecular formula C8H9ClN2. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a cyclopropyl group at the 2nd position, and a methyl group at the 5th position of the pyrimidine ring . This compound is used in various scientific research areas due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methyl and cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-methylpyrimidine is a versatile compound with applications in several scientific fields:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-5-methylpyrimidine
- 2-Cyclopropyl-4-methylpyrimidine
Uniqueness
4-Chloro-2-cyclopropyl-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group and a chlorine atom at specific positions on the pyrimidine ring differentiates it from other similar compounds .
Biological Activity
4-Chloro-2-cyclopropyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂. Its unique structure, characterized by a chloro group at position 4, a cyclopropyl group at position 2, and a methyl group at position 5, contributes to its potential biological activity, particularly in antimicrobial applications. This article provides an overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
Antimicrobial Properties
The compound has been noted for its potential antimicrobial activity . Research indicates that it may inhibit specific enzymes involved in microbial growth, thereby exhibiting efficacy against certain pathogens. This inhibition could be attributed to its ability to interact with biological targets and modulate enzyme activity, influencing metabolic pathways critical for microbial survival.
The precise mechanism by which this compound exerts its effects involves interactions with various enzymes and receptors. Studies suggest that the compound can alter enzyme activities related to metabolic processes, making it a candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyrimidine derivatives highlight its unique features. Below is a comparison table of select similar compounds:
| Compound Name | Structural Features |
|---|---|
| 2-Chloro-4-methyl-5-methoxypyrimidine | Methoxy instead of methyl at position 5 |
| 4-Chloro-2-methyl-5-methoxypyrimidine | Methyl group at position 2 instead of cyclopropyl |
| 2-Cyclopropyl-4-chloro-5-methoxypyrimidine | Methoxy group at position 5; retains cyclopropyl group |
The presence of the cyclopropyl group in this compound enhances its biological activity compared to its analogs by providing distinct steric and electronic properties.
Case Studies
Recent studies have investigated the compound's effectiveness against various microbial strains. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of specific bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater antimicrobial efficacy.
Research Findings
Further research has focused on elucidating the binding affinities and mechanisms of action of this compound. Preliminary findings suggest that it binds effectively to target enzymes, which could lead to significant alterations in microbial metabolism. Such interactions are critical for developing new drugs aimed at combating antibiotic resistance.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-5-methylpyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-10-8(6-2-3-6)11-7(5)9/h4,6H,2-3H2,1H3 |
InChI Key |
WOFOSIYESZBHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















